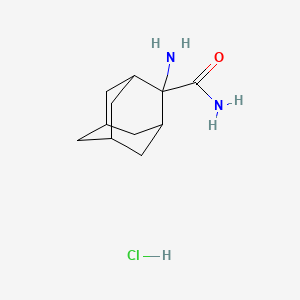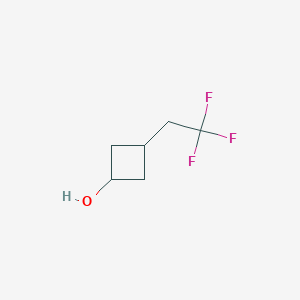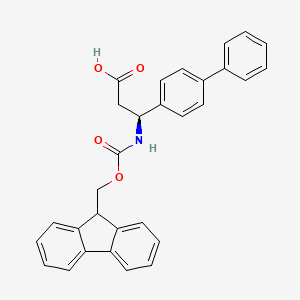![molecular formula C13H8BrClFNO B2607296 4-bromo-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol CAS No. 481682-32-0](/img/structure/B2607296.png)
4-bromo-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol, also known as 4-Bromo-2-{[2-(2-chloro-4-fluorophenyl)imino]methyl}phenol, is a synthetic compound that has been studied for its potential medicinal applications. It is a member of the phenol family, a group of compounds with a hydroxyl group attached to an aromatic ring. This compound has been studied for its ability to act as an inhibitor of certain enzymes, as well as its potential use as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
Sensor Development for Metal Ions
A study by Das et al. (2021) explored the use of bromoaniline-based Schiff base chemosensors for the selective detection of Cu2+ and Zn2+ ions. These sensors, upon binding with the metal ions, could construct molecular memory devices, showcasing their potential in multisensoric applications. Their DNA and human serum albumin (HSA)-binding efficacies were also evaluated, indicating the versatility of these chemosensors in biological applications as well (Das et al., 2021).
Structural and Thermal Analyses
The structural and thermal properties of metal complexes derived from similar bromo-2-(((chloro/hydroxyphenyl)imino)methyl)phenol ligands have been examined. Takjoo et al. (2013) synthesized copper(II) and oxido-vanadium(IV) complexes to study their geometry and thermal decomposition. These complexes demonstrated potential applications in material science and catalysis due to their distinct structural and thermal stability characteristics (Takjoo et al., 2013).
Catalytic Applications
Research by Ikiz et al. (2015) focused on azo-containing Schiff base metal complexes for the chemical fixation of CO2 into cyclic carbonates, highlighting their role in environmental sustainability. These complexes acted as catalysts, utilizing epoxides and CO2 to produce cyclic carbonates, a process of significance in green chemistry and carbon capture technologies (Ikiz et al., 2015).
Molecular Structure Investigation
Kaştaş et al. (2020) conducted a comprehensive study on the molecular structure of a closely related compound using crystallographic, spectroscopic, and computational methods. Their research provided insights into the compound's stability and tautomerism, which are crucial for designing functional materials and sensors (Kaştaş et al., 2020).
Corrosion Inhibition
A study by Elemike et al. (2017) investigated the corrosion inhibition potentials of Schiff bases derived from similar compounds on mild steel surfaces. Their research demonstrated the effectiveness of these compounds in protecting against corrosion, suggesting applications in materials engineering and preservation (Elemike et al., 2017).
Eigenschaften
IUPAC Name |
4-bromo-2-[(2-chloro-4-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(16)6-11(12)15/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLRSAHSLXCAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2607225.png)


![[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2607230.png)


![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B2607233.png)
